rac Galaxolidone Lactol Methyl Ether
Description
rac Galaxolidone Lactol Methyl Ether (CAS: 946845-16-5) is a synthetic intermediate and pharmaceutical impurity with the molecular formula C₁₉H₂₈O₂ and a molecular weight of 288.42 g/mol . Structurally, it is derived from the fungal metabolite rac Galaxolidone Lactol (CAS: 946845-14-3), which originates from the biodegradation of Galaxolide, a widely used polycyclic musk in fragrances . The methyl ether variant is synthesized via methylation of the lactol hydroxyl group, enhancing its stability and utility in organic synthesis .
Key applications include its role in multicomponent reactions for constructing complex natural product analogs, such as pederin derivatives, and its use in studying fragrance metabolism . Handling requires strict safety protocols due to its reactivity, including the use of protective equipment and proper waste disposal .
Properties
CAS No. |
946845-16-5 |
|---|---|
Molecular Formula |
C₁₉H₂₈O₂ |
Molecular Weight |
288.42 |
Synonyms |
1,3,4,6,7,8-Hexahydro-1-methoxy-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Galaxolidone Lactol Methyl Ether involves multiple steps, including the etherification of glycerol with long-chain alcohols. This process typically uses homogeneous catalysts to facilitate the reaction. The reaction conditions, such as temperature, catalyst type, and molar ratios, significantly affect the yield and purity of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: rac Galaxolidone Lactol Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce various substituted ethers .
Scientific Research Applications
rac Galaxolidone Lactol Methyl Ether has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Although not used therapeutically, it serves as a model compound for studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of rac Galaxolidone Lactol Methyl Ether involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, affecting their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogues
Galaxolide (Parent Compound)
- CAS : 1222-05-5 | Molecular Formula : C₁₈H₂₆O
- Applications : Primary use as a fragrance in perfumes, cosmetics, and detergents.
- Key Differences: Galaxolide lacks the lactol methyl ether moiety, making it less polar and more volatile than rac Galaxolidone Lactol Methyl Ether.
rac Galaxolidone Lactol
- CAS : 946845-14-3 | Molecular Formula : C₁₈H₂₆O₂
- Applications : Studied as a fungal metabolite and precursor for methyl ether derivatives.
- Key Differences : The absence of the methyl ether group reduces its synthetic versatility compared to this compound. Its hydroxyl group makes it more reactive in acid-catalyzed reactions but less stable during storage .
Pederin Analogs (e.g., Acylimine Intermediate 13)
- Synthetic Relevance : Used in total synthesis of pederin, a cytotoxic natural product.
- Key Differences : These analogs incorporate nitrile or acyl aminal groups, enabling distinct reactivity in fragment coupling reactions. Unlike this compound, their synthesis often requires stringent temperature control (-78°C) to prevent tautomerization .
Key Insights :
- This compound’s methyl ether group improves stability compared to the parent lactol but introduces handling complexities (e.g., controlled storage) .
- Galaxolide’s Generally Recognized as Safe (GRAS) status contrasts sharply with the toxicity profile of this compound, limiting the latter’s direct commercial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
